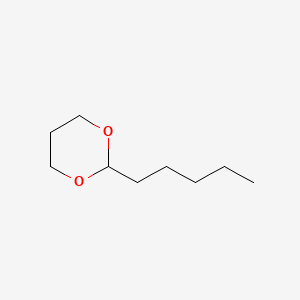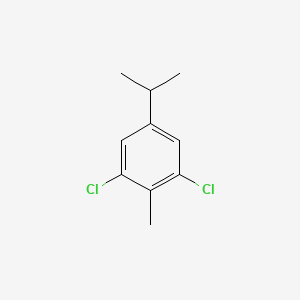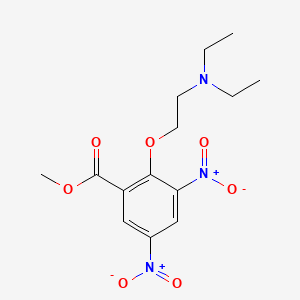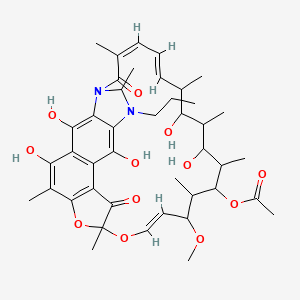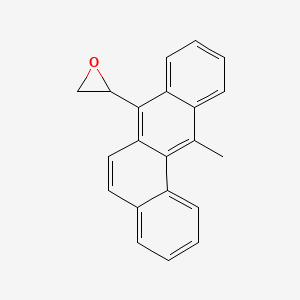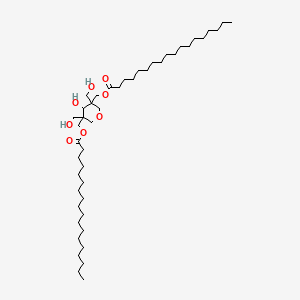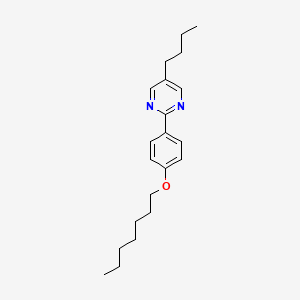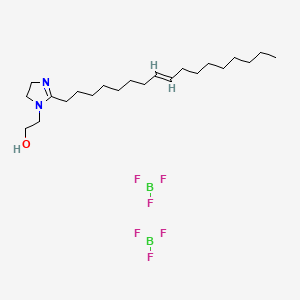
Einecs 269-417-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 269-417-5, also known as Benzalkonium Chloride, is a quaternary ammonium compound widely used as a disinfectant and preservative. It is a clear, colorless to pale yellow viscous liquid with cationic nature. Benzalkonium Chloride is known for its broad spectrum of activity covering mold fungi, algae, lichens, slime-forming organisms, bacteria, and yeasts .
Preparation Methods
Benzalkonium Chloride is typically synthesized through the reaction of benzyl chloride with a mixture of long-chain alkyl dimethylamines. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. Industrial production methods involve the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Benzalkonium Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary and tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Scientific Research Applications
Benzalkonium Chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a preservative in biological samples and reagents.
Medicine: Utilized as an antiseptic and disinfectant in medical and veterinary applications.
Industry: Applied in water treatment, cosmetics, and household products for its antimicrobial properties.
Mechanism of Action
The mechanism of action of Benzalkonium Chloride involves the disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis. This results in the effective elimination of a wide range of microorganisms .
Comparison with Similar Compounds
Benzalkonium Chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in its antimicrobial properties but differs in its alkyl chain length and specific applications.
Dodecyltrimethylammonium Chloride (DTAC): Another quaternary ammonium compound with similar uses but different alkyl chain length.
Tetradecyltrimethylammonium Bromide (TTAB): Shares similar properties but is used in different industrial applications. The uniqueness of Benzalkonium Chloride lies in its broad spectrum of activity and its versatility in various applications.
Properties
CAS No. |
68239-04-3 |
|---|---|
Molecular Formula |
C22H42B2F6N2O |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;trifluoroborane |
InChI |
InChI=1S/C22H42N2O.2BF3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;2*2-1(3)4/h9-10,25H,2-8,11-21H2,1H3;;/b10-9+;; |
InChI Key |
SLVFAJJSUDXPLS-TTWKNDKESA-N |
Isomeric SMILES |
B(F)(F)F.B(F)(F)F.CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO |
Canonical SMILES |
B(F)(F)F.B(F)(F)F.CCCCCCCCC=CCCCCCCCC1=NCCN1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


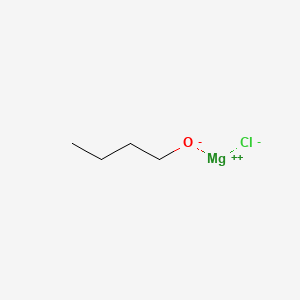
![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
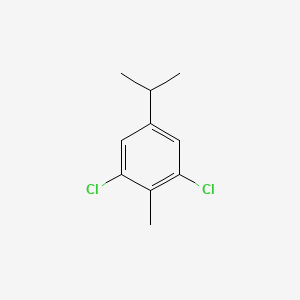
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)
